methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a phenyl group, and a carbamoyl group
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
Thiadiazole derivatives are known to interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the compounds .
Future Directions
The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . Additionally, modifications of the structure of known derivatives with documented activity could lead to the discovery of new, effective drugs and anticancer strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form 5-phenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid and methylamine to introduce the sulfanylacetate group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate is studied for its potential antimicrobial and cytotoxic properties. It has shown promise in inhibiting the growth of various microorganisms and cancer cells.
Medicine: The compound is being investigated for its therapeutic potential in treating infections and certain types of cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Methyl 2-({1-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
methyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]butan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-11(22-9-12(19)21-2)13(20)16-15-18-17-14(23-15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOOUZWIASVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.